1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol typically involves the reaction of 1,3-dihydroxypropane with heptafluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale distillation columns and industrial chromatography systems.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with unique surface properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the surface energy of substrates, making it useful in applications such as superhydrophobic coatings. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(1H,1H,3H-tetrafluoropropoxy)-propan-2-ol: Another fluorinated alcohol with similar properties but different fluorination patterns.
1,3-Bis(1H,1H,2H,2H-perfluorohexoxy)propan-2-ol: A compound with longer perfluorinated chains, leading to different physical and chemical properties.
Uniqueness
1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol is unique due to its specific fluorination pattern, which imparts distinct surface properties and reactivity. Its heptafluorobutoxy groups provide a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
1598-17-0 |
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Molecular Formula |
C11H10F14O3 |
Molecular Weight |
456.17 g/mol |
IUPAC Name |
1,3-bis(2,2,3,3,4,4,4-heptafluorobutoxy)propan-2-ol |
InChI |
InChI=1S/C11H10F14O3/c12-6(13,8(16,17)10(20,21)22)3-27-1-5(26)2-28-4-7(14,15)9(18,19)11(23,24)25/h5,26H,1-4H2 |
InChI Key |
VLFHADDJTCJDHD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC(C(C(F)(F)F)(F)F)(F)F)O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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